molecular formula C9H4Cl3NO B254314 5,6,8-Trichloroquinolin-4-ol

5,6,8-Trichloroquinolin-4-ol

Cat. No. B254314
M. Wt: 248.5 g/mol
InChI Key: RLUVCBKFEQSDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,8-Trichloroquinolin-4-ol, also known as TCQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. TCQ is a chlorinated quinoline derivative and has been shown to have various biological effects, making it a promising compound for use in research.

Mechanism of Action

The mechanism of action of 5,6,8-Trichloroquinolin-4-ol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and replication. 5,6,8-Trichloroquinolin-4-ol has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
5,6,8-Trichloroquinolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for use in the development of new antimicrobial agents. 5,6,8-Trichloroquinolin-4-ol has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,6,8-Trichloroquinolin-4-ol in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, 5,6,8-Trichloroquinolin-4-ol can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 5,6,8-Trichloroquinolin-4-ol. One area of interest is the development of new antimicrobial agents based on the structure of 5,6,8-Trichloroquinolin-4-ol. Another area of interest is the use of 5,6,8-Trichloroquinolin-4-ol as a fluorescent probe in biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 5,6,8-Trichloroquinolin-4-ol and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 5,6,8-Trichloroquinolin-4-ol is a promising compound that has been extensively studied for its potential applications in scientific research. It has various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are limitations to its use in some experiments, 5,6,8-Trichloroquinolin-4-ol remains a valuable tool for researchers studying a wide range of biological processes.

Synthesis Methods

The synthesis of 5,6,8-Trichloroquinolin-4-ol involves the reaction of 5,6,8-trichloroquinoline with sodium hydroxide and hydrogen peroxide. The reaction proceeds through a series of steps, resulting in the formation of 5,6,8-Trichloroquinolin-4-ol as the final product.

Scientific Research Applications

5,6,8-Trichloroquinolin-4-ol has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising compound for use in the development of new drugs. 5,6,8-Trichloroquinolin-4-ol has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

Product Name

5,6,8-Trichloroquinolin-4-ol

Molecular Formula

C9H4Cl3NO

Molecular Weight

248.5 g/mol

IUPAC Name

5,6,8-trichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4Cl3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14)

InChI Key

RLUVCBKFEQSDBV-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.